molecular formula C8H20N4 B13946956 N~1~-(4-Methylpiperazin-1-yl)propane-1,3-diamine CAS No. 90556-54-0

N~1~-(4-Methylpiperazin-1-yl)propane-1,3-diamine

Cat. No.: B13946956
CAS No.: 90556-54-0
M. Wt: 172.27 g/mol
InChI Key: APZBSXQHHOMZON-UHFFFAOYSA-N
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Description

N~1~-(4-Methylpiperazin-1-yl)propane-1,3-diamine is a chemical compound that features a piperazine ring substituted with a methyl group and a propane-1,3-diamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methylpiperazin-1-yl)propane-1,3-diamine typically involves the reaction of 4-methylpiperazine with 1,3-dibromopropane under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N1-(4-Methylpiperazin-1-yl)propane-1,3-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Methylpiperazin-1-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N~1~-(4-Methylpiperazin-1-yl)propane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-Methylpiperazin-1-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 1-(3-Aminopropyl)-4-methylpiperazine
  • 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride

Uniqueness

N~1~-(4-Methylpiperazin-1-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of both piperazine and propane-1,3-diamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90556-54-0

Molecular Formula

C8H20N4

Molecular Weight

172.27 g/mol

IUPAC Name

N'-(4-methylpiperazin-1-yl)propane-1,3-diamine

InChI

InChI=1S/C8H20N4/c1-11-5-7-12(8-6-11)10-4-2-3-9/h10H,2-9H2,1H3

InChI Key

APZBSXQHHOMZON-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NCCCN

Origin of Product

United States

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